Cas no 86626-38-2 (4-bromo-2,3-dihydro-1H-indole)

4-bromo-2,3-dihydro-1H-indole structure
4-bromo-2,3-dihydro-1H-indole structure
Product Name:4-bromo-2,3-dihydro-1H-indole
CAS-nummer:86626-38-2
MF:C8H8BrN
MW:198.059821128845
MDL:MFCD07371633
CID:95463
PubChem ID:13098386
Update Time:2024-10-26

4-bromo-2,3-dihydro-1H-indole Chemische en fysische eigenschappen

Naam en identificatie

    • 4-Bromoindoline
    • 4-BROMO-2,3-DIHYDRO-1H-INDOLE
    • 4-BROMO-2,3-DIHYDRO-1H-INDOLE HYDROCHLORIDE
    • 4-bromoindoline hydrochloride
    • 1H-Indole, 4-bromo-2,3-dihydro-
    • 4-Bromo-2,3-dihydro-1H-indole 1HCl salt
    • 1H-INDOLE,4-BROMO-2,3-DIHYDRO-
    • YCJCSDSXVHEBRU-UHFFFAOYSA-N
    • EBD43524
    • VI30219
    • CM10331
    • TRA0023624
    • SY012369
    • BL008582
    • AB0027102
    • ST2411233
    • AM20041267
    • W8895
    • MF
    • 4-Bromo-2,3-dihydro-1H-indole (ACI)
    • DTXSID10518085
    • 4-BROMOINDOLINE HCL
    • MFCD07371633
    • SCHEMBL326593
    • CS-W006183
    • SB39168
    • EN300-136865
    • DB-076700
    • Z1198172382
    • 86626-38-2
    • Q-102592
    • AKOS006285577
    • AC-27798
    • FS-3331
    • 1H-indole, 4-bromo-2,3-dihydro-;4-Bromo-2,3-dihydro-1h-indole;
    • 4-bromo-2,3-dihydro-1H-indole
    • MDL: MFCD07371633
    • Inchi: 1S/C8H8BrN/c9-7-2-1-3-8-6(7)4-5-10-8/h1-3,10H,4-5H2
    • InChI-sleutel: YCJCSDSXVHEBRU-UHFFFAOYSA-N
    • LACHT: BrC1C2=C(NCC2)C=CC=1

Berekende eigenschappen

  • Exacte massa: 196.98400
  • Monoisotopische massa: 196.98401g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 1
  • Zware atoomtelling: 10
  • Aantal draaibare bindingen: 0
  • Complexiteit: 126
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 12
  • XLogP3: 2.6

Experimentele eigenschappen

  • Kookpunt: 278.8°C at 760 mmHg
  • PSA: 12.03000
  • LogboekP: 2.55510

4-bromo-2,3-dihydro-1H-indole Beveiligingsinformatie

4-bromo-2,3-dihydro-1H-indole Douanegegevens

  • HS-CODE:2933990090
  • Douanegegevens:

    中国海关编码:

    2933990090

    概述:

    2933990090. 其他仅含氮杂原子的杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4-bromo-2,3-dihydro-1H-indole Prijsmeer >>

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4-bromo-2,3-dihydro-1H-indole Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Butyronitrile ;  1 h, 200 °C
Referentie
Regioselective Formation of Substituted Indoles: Formal Synthesis of Lysergic Acid
Points, Gary L. III ; et al, Chemistry - A European Journal, 2020, 26(70), 16655-16658

Productiemethode 2

Reactievoorwaarden
1.1 Reagents: 2,6-Di-tert-butylpyridine Solvents: Dichloromethane ;  18 h, 40 °C
2.1 Reagents: Potassium carbonate Solvents: Butyronitrile ;  1 h, 200 °C
Referentie
Regioselective Formation of Substituted Indoles: Formal Synthesis of Lysergic Acid
Points, Gary L. III ; et al, Chemistry - A European Journal, 2020, 26(70), 16655-16658

Productiemethode 3

Reactievoorwaarden
1.1 Reagents: p-Toluenesulfonic acid Solvents: Water ;  0 °C; 0 °C → rt; 4 h, rt
2.1 Reagents: 2,6-Di-tert-butylpyridine Solvents: Dichloromethane ;  18 h, 40 °C
3.1 Reagents: Potassium carbonate Solvents: Butyronitrile ;  1 h, 200 °C
Referentie
Regioselective Formation of Substituted Indoles: Formal Synthesis of Lysergic Acid
Points, Gary L. III ; et al, Chemistry - A European Journal, 2020, 26(70), 16655-16658

Productiemethode 4

Reactievoorwaarden
1.1 Reagents: Cesium carbonate Catalysts: Tris(dibenzylideneacetone)dipalladium ,  2-(Di-tert-butylphosphino)biphenyl Solvents: Benzene ;  rt → 70 °C
1.2 Solvents: Water ;  1.5 h, 70 °C
2.1 Reagents: p-Toluenesulfonic acid Solvents: Water ;  0 °C; 0 °C → rt; 4 h, rt
3.1 Reagents: 2,6-Di-tert-butylpyridine Solvents: Dichloromethane ;  18 h, 40 °C
4.1 Reagents: Potassium carbonate Solvents: Butyronitrile ;  1 h, 200 °C
Referentie
Regioselective Formation of Substituted Indoles: Formal Synthesis of Lysergic Acid
Points, Gary L. III ; et al, Chemistry - A European Journal, 2020, 26(70), 16655-16658

Productiemethode 5

Reactievoorwaarden
1.1 Reagents: Hydrofluoric acid ,  Antimony pentafluoride
Referentie
Hydroxylation and bromination of indolines and tetrahydroquinoline in superacids
Berrier, C.; et al, New Journal of Chemistry, 1987, 11(8-9), 605-9

Productiemethode 6

Reactievoorwaarden
1.1 Reagents: Sodium cyanoborohydride Solvents: Acetic acid ;  2 h, 15 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  basified, cooled
2.1 Reagents: Sulfuric acid ,  Silver sulfate ;  30 min, rt
2.2 Reagents: Bromine ;  30 min, rt
2.3 Reagents: Sodium hydroxide Solvents: Water ;  basified, cooled
Referentie
Concerning the preparation of 6-bromotryptamine
Scott Wiens, P.; et al, Tetrahedron, 2021, 85,

Productiemethode 7

Reactievoorwaarden
1.1 Reagents: Hydrofluoric acid ,  Antimony pentafluoride
2.1 Reagents: Hydrofluoric acid ,  Antimony pentafluoride
Referentie
Hydroxylation and bromination of indolines and tetrahydroquinoline in superacids
Berrier, C.; et al, New Journal of Chemistry, 1987, 11(8-9), 605-9

Productiemethode 8

Reactievoorwaarden
1.1 Reagents: Hydrochloric acid Catalysts: Aluminum chloride Solvents: Dichloromethane
1.2 Reagents: Bromine Catalysts: Aluminum chloride
2.1 Reagents: Hydrofluoric acid ,  Antimony pentafluoride
Referentie
Hydroxylation and bromination of indolines and tetrahydroquinoline in superacids
Berrier, C.; et al, New Journal of Chemistry, 1987, 11(8-9), 605-9

Productiemethode 9

Reactievoorwaarden
1.1 Reagents: Hydrofluoric acid ,  Antimony pentafluoride
2.1 Reagents: Hydrofluoric acid ,  Antimony pentafluoride
Referentie
Hydroxylation and bromination of indolines and tetrahydroquinoline in superacids
Berrier, C.; et al, New Journal of Chemistry, 1987, 11(8-9), 605-9

Productiemethode 10

Reactievoorwaarden
1.1 Reagents: Potassium tert-butoxide ,  Hydrogen Catalysts: (OC-6-42)-Bromodicarbonyl[2-(diphenylphosphino-κP)-N-[2-(diphenylphosphino-κP)et… Solvents: Toluene ;  36 h, 50 bar, rt → 100 °C
Referentie
Hydrogenation or Dehydrogenation of N-Containing Heterocycles Catalyzed by a Single Manganese Complex
Zubar, Viktoriia; et al, Organic Letters, 2020, 22(10), 3974-3978

Productiemethode 11

Reactievoorwaarden
1.1 Reagents: 2,4,6-Trimethylpyridine Solvents: Dichloromethane ;  0 °C; 10 min, 0 °C
2.1 Reagents: 2,6-Di-tert-butylpyridine Solvents: Dichloromethane ;  18 h, 40 °C
3.1 Reagents: Potassium carbonate Solvents: Butyronitrile ;  1 h, 200 °C
Referentie
Regioselective Formation of Substituted Indoles: Formal Synthesis of Lysergic Acid
Points, Gary L. III ; et al, Chemistry - A European Journal, 2020, 26(70), 16655-16658

Productiemethode 12

Reactievoorwaarden
1.1 Reagents: N-Bromosuccinimide Catalysts: Silver nitrate Solvents: Acetone ;  6 h, rt
2.1 Reagents: 2,4,6-Trimethylpyridine Solvents: Dichloromethane ;  0 °C; 10 min, 0 °C
3.1 Reagents: 2,6-Di-tert-butylpyridine Solvents: Dichloromethane ;  18 h, 40 °C
4.1 Reagents: Potassium carbonate Solvents: Butyronitrile ;  1 h, 200 °C
Referentie
Regioselective Formation of Substituted Indoles: Formal Synthesis of Lysergic Acid
Points, Gary L. III ; et al, Chemistry - A European Journal, 2020, 26(70), 16655-16658

Productiemethode 13

Reactievoorwaarden
1.1 Reagents: 2,4,6-Trimethylpyridine Solvents: Dichloromethane ;  15 min, -78 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Cesium carbonate Catalysts: Tris(dibenzylideneacetone)dipalladium ,  2-(Di-tert-butylphosphino)biphenyl Solvents: Benzene ;  rt → 70 °C
2.2 Solvents: Water ;  1.5 h, 70 °C
3.1 Reagents: p-Toluenesulfonic acid Solvents: Water ;  0 °C; 0 °C → rt; 4 h, rt
4.1 Reagents: 2,6-Di-tert-butylpyridine Solvents: Dichloromethane ;  18 h, 40 °C
5.1 Reagents: Potassium carbonate Solvents: Butyronitrile ;  1 h, 200 °C
Referentie
Regioselective Formation of Substituted Indoles: Formal Synthesis of Lysergic Acid
Points, Gary L. III ; et al, Chemistry - A European Journal, 2020, 26(70), 16655-16658

Productiemethode 14

Reactievoorwaarden
1.1 Reagents: Phosphorus pentoxide ,  Tripotassium phosphate Solvents: 1,2-Dichlorobenzene ;  20 h, 160 °C
2.1 Reagents: 2,4,6-Trimethylpyridine Solvents: Dichloromethane ;  15 min, -78 °C
2.2 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: Cesium carbonate Catalysts: Tris(dibenzylideneacetone)dipalladium ,  2-(Di-tert-butylphosphino)biphenyl Solvents: Benzene ;  rt → 70 °C
3.2 Solvents: Water ;  1.5 h, 70 °C
4.1 Reagents: p-Toluenesulfonic acid Solvents: Water ;  0 °C; 0 °C → rt; 4 h, rt
5.1 Reagents: 2,6-Di-tert-butylpyridine Solvents: Dichloromethane ;  18 h, 40 °C
6.1 Reagents: Potassium carbonate Solvents: Butyronitrile ;  1 h, 200 °C
Referentie
Regioselective Formation of Substituted Indoles: Formal Synthesis of Lysergic Acid
Points, Gary L. III ; et al, Chemistry - A European Journal, 2020, 26(70), 16655-16658

Productiemethode 15

Reactievoorwaarden
1.1 Reagents: Hydrochloric acid Catalysts: Aluminum chloride Solvents: Dichloromethane
1.2 Reagents: Bromine Catalysts: Aluminum chloride
Referentie
Hydroxylation and bromination of indolines and tetrahydroquinoline in superacids
Berrier, C.; et al, New Journal of Chemistry, 1987, 11(8-9), 605-9

Productiemethode 16

Reactievoorwaarden
1.1 Reagents: Sulfuric acid ,  Silver sulfate ;  30 min, rt
1.2 Reagents: Bromine ;  30 min, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  basified, cooled
Referentie
Concerning the preparation of 6-bromotryptamine
Scott Wiens, P.; et al, Tetrahedron, 2021, 85,

Productiemethode 17

Reactievoorwaarden
1.1 Reagents: Hydrofluoric acid ,  Antimony pentafluoride
Referentie
Hydroxylation and bromination of indolines and tetrahydroquinoline in superacids
Berrier, C.; et al, New Journal of Chemistry, 1987, 11(8-9), 605-9

Productiemethode 18

Reactievoorwaarden
1.1 Reagents: Hydrofluoric acid ,  Antimony pentafluoride
2.1 Reagents: Hydrofluoric acid ,  Antimony pentafluoride
Referentie
Hydroxylation and bromination of indolines and tetrahydroquinoline in superacids
Berrier, C.; et al, New Journal of Chemistry, 1987, 11(8-9), 605-9

4-bromo-2,3-dihydro-1H-indole Raw materials

4-bromo-2,3-dihydro-1H-indole Preparation Products

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